molecular formula C20H18N4O4S B2610178 2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 476458-98-7

2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2610178
M. Wt: 410.45
InChI Key: LMYVIKWUSAFEPJ-UHFFFAOYSA-N
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Description

This compound is a synthetic molecule with potential therapeutic and industrial applications1. It is often referred to as ENDB1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, it is likely to involve complex organic synthesis techniques. For instance, similar compounds have been synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra2.



Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the search results. However, it is known that the compound has a molecular weight of 410.451.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly provided in the search results. However, it is known that the compound has a molecular weight of 410.451.


Scientific Research Applications

Molecular Structure and Interactions

The molecular structure of compounds related to 2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide has been extensively studied for their unique conformations and interactions. For instance, compounds with a similar backbone exhibit specific conformations that influence their interactions at the molecular level. These interactions include hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for understanding their behavior in biological systems and materials science. The study of such compounds has led to insights into the design of molecular materials with tailored properties (Inturi et al., 2016).

Synthesis and Derivatives

The chemical synthesis and functionalization of pyrazole and thieno[3,4-c]pyrazol derivatives have been explored to generate a variety of compounds with potential biological and pharmacological activities. Research efforts have focused on developing new synthetic routes and derivatives of pyrazole carboxylic acid, leading to compounds with varied substituents and potential applications in medicinal chemistry. These studies contribute to the broader understanding of the chemical versatility and application potential of such compounds (Kasımoğulları et al., 2012).

Biological Evaluation and Mechanism of Action

Research into benzamide derivatives bearing the pyrazole or indazole nucleus has identified compounds with significant biological activities, including antiproliferative effects against certain cancer cell lines. These studies not only provide insights into the potential therapeutic applications of these compounds but also help elucidate their mechanisms of action, such as inducing apoptosis through specific cellular pathways. Such research is crucial for the development of new therapeutic agents (Raffa et al., 2019).

Novel Compounds and Their Applications

The exploration of new compounds based on the pyrazole core has led to the development of molecules with unique properties and potential applications in various fields, including pharmaceuticals and materials science. For example, the synthesis of novel compounds that exhibit potent antitumor activities opens new avenues for cancer treatment research. Additionally, the creation of compounds with specific molecular interactions enables the development of new materials with desirable properties (Yoshida et al., 2005).

Future Directions

The future directions for this compound are not specified in the search results. However, the molecular interactions of similar compounds in docking studies reveal their suitability for further development2.


Please note that this information is based on the available search results and may not be fully comprehensive or accurate. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-2-28-18-6-4-3-5-15(18)20(25)21-19-16-11-29-12-17(16)22-23(19)13-7-9-14(10-8-13)24(26)27/h3-10H,2,11-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYVIKWUSAFEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

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